Quantifiable Increase in Lipophilicity (LogP) vs. Non-Fluorinated Analog
The target compound, Methyl 5-fluoro-2H-isoindole-1-carboxylate, exhibits a higher calculated octanol-water partition coefficient (LogP) of 2.2 compared to its non-fluorinated structural analog, Methyl 2H-isoindole-1-carboxylate, which has a LogP of 1.95 . This represents a quantifiable increase in lipophilicity directly attributable to the 5-fluoro substitution.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Methyl 2H-isoindole-1-carboxylate: 1.95 |
| Quantified Difference | +0.25 LogP units |
| Conditions | Computational prediction (PubChem data) |
Why This Matters
This increase in lipophilicity can significantly impact a drug candidate's ADME profile, particularly membrane permeability and metabolic stability, making it a strategic choice for optimizing bioavailability.
- [1] Yybyy. (n.d.). methyl 2H-isoindole-1-carboxylate | 56365-71-0. Yybyy.com. Retrieved April 23, 2026. View Source
